molecular formula C7H3BrFNZn B1609182 4-Cyano-3-fluorophenylzinc bromide CAS No. 521093-90-3

4-Cyano-3-fluorophenylzinc bromide

Cat. No.: B1609182
CAS No.: 521093-90-3
M. Wt: 265.4 g/mol
InChI Key: NIWFBYSTLSLEQQ-UHFFFAOYSA-M
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Description

Significance of Organozinc Chemistry in Modern Organic Synthesis

The utility of organozinc compounds spans a broad spectrum of carbon-carbon bond-forming reactions. slideshare.net They are key players in copper(I)-promoted reactions, Michael additions, and electrophilic aminations. sigmaaldrich.com Perhaps their most notable application is in palladium-catalyzed cross-coupling reactions, famously known as the Negishi coupling, which has become a cornerstone of modern synthetic chemistry for creating new carbon-carbon bonds. organicreactions.orgsigmaaldrich.com The development of highly active "Rieke Zinc" has further expanded their utility by enabling the direct reaction of zinc metal with organic halides that are often unreactive with conventional zinc. sigmaaldrich.com

Overview of Arylzinc Halides as Key Synthetic Intermediates

Arylzinc halides, a subclass of organozinc reagents with the general formula ArZnX (where Ar is an aryl group and X is a halide), are pivotal intermediates in organic synthesis. sigmaaldrich.com They serve as versatile nucleophiles in a multitude of transformations, particularly in the formation of biaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and materials science.

The preparation of arylzinc halides can be achieved through several methods. One common approach involves the direct insertion of zinc metal into the carbon-halogen bond of an aryl halide. thieme.com This often requires activated zinc or elevated temperatures due to the strength of the sp² carbon-halogen bond. thieme.com Another efficient method is the electrochemical reduction of aryl halides using a sacrificial zinc anode, often in the presence of a cobalt catalyst. organic-chemistry.orgnih.gov This technique is particularly effective for aryl bromides and iodides. thieme.comorganic-chemistry.org The resulting arylzinc intermediates can then be directly used in subsequent reactions, such as the Negishi coupling. organic-chemistry.org

Unique Position and Research Importance of 4-Cyano-3-fluorophenylzinc Bromide within Functionalized Organozinc Reagents

Within the diverse family of functionalized organozinc reagents, this compound holds a position of growing research importance. researchgate.net Its structure, featuring both a cyano and a fluorine substituent on the aromatic ring, makes it a highly valuable building block for introducing these specific functionalities into target molecules. The presence of these electron-withdrawing groups can significantly influence the electronic properties and biological activity of the final products.

The strategic placement of the cyano and fluoro groups allows for the synthesis of complex and highly functionalized aromatic compounds that are of interest in medicinal chemistry and materials science. nih.govsigmaaldrich.com The ability to readily form this reagent and utilize it in cross-coupling reactions provides a direct and efficient pathway to novel chemical entities. researchgate.net

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

Table 1: Properties of this compound

PropertyValue
IUPAC Name bromo(4-cyano-3-fluorophenyl)zinc
CAS Number 521093-90-3
Molecular Formula C7H3BrFNZn
Molecular Weight 265.4 g/mol
Physical Form Solution in THF
MDL Number MFCD02260164

Data sourced from commercial suppliers and chemical databases. sigmaaldrich.comcookechem.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

bromozinc(1+);2-fluorobenzene-4-ide-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN.BrH.Zn/c8-7-4-2-1-3-6(7)5-9;;/h1,3-4H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWFBYSTLSLEQQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=[C-]1)F)C#N.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Cyano 3 Fluorophenylzinc Bromide

Direct Metal Insertion Strategies

Direct insertion methods involve the reaction of an organic halide with metallic zinc to form the corresponding organozinc compound. The efficiency of this oxidative addition is highly dependent on the reactivity of both the zinc metal and the organic substrate.

Standard commercial zinc dust is often sluggish in reacting with aryl halides. To overcome this, highly reactive forms of zinc, such as Rieke® Zinc, are employed. riekemetals.com Rieke zinc is prepared by the chemical reduction of a zinc salt, like zinc chloride, using a potent reducing agent such as lithium or sodium metal. nih.govwikipedia.org This process generates a finely divided, highly activated zinc powder with a clean surface that readily undergoes oxidative addition with a variety of organic halides, including those that are typically unreactive with commercial zinc. nih.govnih.gov

The synthesis of 4-cyano-3-fluorophenylzinc bromide begins with the precursor 4-bromo-2-fluorobenzonitrile (B28022). sigmaaldrich.comnih.gov The presence of electron-withdrawing groups, specifically the nitrile (-CN) and fluoro (-F) substituents, on the aromatic ring facilitates the insertion of zinc into the carbon-bromine bond. wikipedia.org The reaction proceeds under mild conditions, where the highly reactive zinc inserts directly into the C-Br bond to yield the desired arylzinc reagent. riekemetals.com The supernatant salt content from the preparation of Rieke zinc can also influence the reaction, determining whether the monoorganozinc halide or the diorganozinc species is formed. nih.gov

Table 1: Characteristics of Rieke Zinc for Organozinc Synthesis

FeatureDescriptionReference
PreparationIn-situ reduction of a zinc(II) salt (e.g., ZnCl2) with an alkali metal reducing agent (e.g., lithium, sodium). nih.govnih.gov
ReactivityHigh surface area and activation state allows for oxidative addition to otherwise unreactive or sluggish C-X bonds (X = Cl, Br, I). riekemetals.comnih.gov
Substrate ScopeEffective for activating aryl halides, particularly those bearing electron-withdrawing functional groups like nitriles and esters. riekemetals.comwikipedia.org
Product ControlThe composition of the supernatant and residual salts from preparation can influence the structure of the final organozinc product. nih.gov

To circumvent the need for stoichiometric amounts of highly reactive metals, transition metal catalysts can be used to facilitate the insertion of commercially available zinc dust into organic electrophiles. Cobalt and nickel complexes have emerged as effective catalysts for this transformation.

An efficient method for preparing arylzinc compounds involves an electrochemical process using cobalt catalysis. nih.govorganic-chemistry.org In this system, aryl bromides are reduced in an electrochemical cell equipped with a sacrificial zinc anode. organic-chemistry.org The reaction is catalyzed by a cobalt halide, such as cobalt bromide (CoBr₂), complexed with a ligand like pyridine (B92270). nih.govorganic-chemistry.org This cobalt-pyridine complex is crucial for activating the aryl bromide. The process operates at room temperature and generates the arylzinc species in high yields, which can then be used directly in subsequent reactions like Negishi couplings. organic-chemistry.org This electrochemical approach provides a practical alternative to methods requiring more expensive or toxic catalysts. organic-chemistry.orgorganic-chemistry.org

Table 2: Components for Cobalt-Catalyzed Electrochemical Synthesis of Arylzinc Reagents

ComponentFunctionExampleReference
SubstrateSource of the aryl group.4-Bromo-2-fluorobenzonitrile organic-chemistry.org
CatalystActivates the aryl halide for reaction.Cobalt Bromide (CoBr₂) nih.govorganic-chemistry.org
LigandForms an active complex with the catalyst.Pyridine organic-chemistry.org
AnodeServes as the source of zinc.Sacrificial Zinc Anode nih.govorganic-chemistry.org
SolventProvides the reaction medium.Acetonitrile or DMF organic-chemistry.org

Nickel catalysis offers a versatile and powerful tool for the synthesis of organozinc reagents from a range of organic electrophiles, not limited to halides. nih.govorganic-chemistry.orgacs.org The general mechanism involves the oxidative addition of the organic electrophile to a low-valent nickel(0) species, which is typically generated in situ. This is followed by a transmetalation step with metallic zinc to form the desired arylzinc product and regenerate the nickel(0) catalyst. documentsdelivered.com This catalytic cycle allows for the use of less reactive zinc dust. Notably, this method has been successfully applied to the zincation of arylsulfonium salts, demonstrating excellent chemoselectivity and tolerance for various functional groups under mild conditions. organic-chemistry.orgacs.org The resulting salt-free arylzinc reagents exhibit high reactivity in subsequent cross-coupling reactions. organic-chemistry.orgacs.org

Transition Metal-Catalyzed Zincation

Transmetalation Approaches for this compound Synthesis

Transmetalation is a widely used strategy that involves the exchange of a metal from an organometallic compound to another metal. For the synthesis of this compound, this typically involves the preparation of an intermediate organolithium reagent followed by reaction with a zinc salt.

This two-step, one-pot procedure is a classical and highly reliable method for preparing functionalized arylzinc halides. researchgate.netresearchgate.net The process begins with a halogen-lithium exchange reaction. wikipedia.org The starting material, 4-bromo-2-fluorobenzonitrile, is treated with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at very low temperatures (typically -78 °C or below) in an ethereal solvent like tetrahydrofuran (B95107) (THF). amazonaws.comharvard.edu This exchange is rapid and kinetically controlled, with the bromine atom being selectively replaced by lithium to form the highly reactive intermediate, 4-cyano-3-fluorophenyllithium. wikipedia.orgprinceton.edu

Due to the high reactivity and general instability of organolithium compounds, the intermediate is not isolated. uni-muenchen.de Instead, it is immediately treated in situ with a solution of a zinc salt, most commonly anhydrous zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂). researchgate.netamazonaws.com This transmetalation step involves the transfer of the aryl group from lithium to zinc, resulting in the formation of the more stable and less reactive this compound. researchgate.netuni-muenchen.de This reagent is significantly more tolerant of functional groups and can be handled at higher temperatures than its organolithium precursor, making it an ideal nucleophile for various cross-coupling reactions. researchgate.netuni-muenchen.de

Table 3: Two-Step Synthesis via Halogen-Lithium Exchange and Transmetalation

StepReactionKey Reagents & ConditionsReference
1. Halogen-Lithium ExchangeAr-Br + R-Li → Ar-Li + R-Br4-Bromo-2-fluorobenzonitrile, n-BuLi or t-BuLi, THF, ≤ -78°C wikipedia.orgamazonaws.com
2. Zinc TransmetalationAr-Li + ZnBr₂ → Ar-ZnBr + LiBrIn-situ addition of anhydrous ZnBr₂ solution, low temperature. researchgate.netresearchgate.netuni-muenchen.de

Halogen-Magnesium Exchange and Subsequent Zinc Transmetalation

One of the most robust and widely utilized methods for preparing functionalized aryl zinc reagents is through a two-step sequence involving a halogen-magnesium exchange followed by transmetalation with a zinc salt. This method is particularly effective for precursors like 4-bromo-2-fluorobenzonitrile, where direct insertion of zinc can be challenging.

The initial and critical step is the bromine-magnesium exchange. The use of highly active "turbo-Grignard" reagents, such as isopropylmagnesium chloride complexed with lithium chloride (i-PrMgCl·LiCl), has been shown to greatly accelerate the rate of exchange. This allows the reaction to proceed under mild conditions, typically at low temperatures (e.g., -40 °C to 0 °C) in an ethereal solvent like tetrahydrofuran (THF). The presence of electron-withdrawing groups, such as the cyano (-CN) and fluoro (-F) substituents on the aromatic ring, facilitates the exchange process. Maintaining low temperatures is crucial to prevent the highly reactive Grignard reagent intermediate from attacking the sensitive nitrile group.

Following the successful formation of the aryl Grignard reagent (4-cyano-3-fluorophenylmagnesium bromide), a transmetalation step is performed. This is achieved by adding a zinc salt, most commonly zinc bromide (ZnBr₂), to the reaction mixture. The magnesium-halogen exchange is a reversible process, but the subsequent reaction with the zinc salt drives the equilibrium toward the formation of the more stable and less reactive organozinc compound, this compound. This organozinc reagent is then suitable for use in a variety of subsequent reactions, such as Negishi cross-coupling.

Table 1: Key Parameters for Halogen-Magnesium Exchange and Zinc Transmetalation

Parameter Condition/Reagent Purpose
Starting Material 4-bromo-2-fluorobenzonitrile Precursor with halogen for exchange
Exchange Reagent i-PrMgCl·LiCl "Turbo-Grignard" for efficient Br-Mg exchange
Solvent Tetrahydrofuran (THF) Common ethereal solvent for Grignard reactions
Temperature -40 °C to 0 °C Preserves the nitrile functional group

| Transmetalation Salt | ZnBr₂ | Converts the Grignard reagent to the organozinc reagent |

Emerging Synthetic Techniques

While the halogen-metal exchange is a staple, research into more efficient, safer, and scalable synthetic routes is ongoing. Electrochemical methods and continuous flow synthesis represent the forefront of these emerging techniques.

Electrochemical Methods for Organozinc Formation

Electrochemical synthesis offers a powerful alternative to traditional chemical reduction methods for generating organometallic reagents. The direct formation of arylzinc compounds can be achieved in an electrochemical cell, often using a sacrificial zinc anode. organic-chemistry.org This process involves the electroreduction of an aryl halide, such as 4-bromo-2-fluorobenzonitrile, in a divided or undivided cell.

A common setup involves a one-compartment cell with a sacrificial zinc anode and an inert cathode (e.g., nickel or stainless steel). organic-chemistry.org The reaction is typically catalyzed by a transition metal complex, with research showing that cobalt halides paired with a ligand like pyridine are effective. organic-chemistry.orgacs.orgelectrochem.org The electroreduction of the cobalt catalyst generates a low-valent cobalt species that activates the aryl bromide, facilitating the oxidative addition of zinc from the anode to form the arylzinc species. acs.org

This method is particularly advantageous for aryl bromides bearing electron-withdrawing groups. organic-chemistry.org While some functional groups like ketones or nitriles have presented challenges, leading to lower yields in certain systems, optimization of the solvent (e.g., acetonitrile), catalyst, and reaction conditions continues to expand the scope of this technique. organic-chemistry.orgelectrochem.org The electrochemical approach avoids the need for highly reactive organometallic precursors like Grignard reagents, potentially offering a safer and more direct route to the target compound. oup.com

Table 2: Components of an Electrochemical System for Arylzinc Synthesis

Component Material/Compound Role in Synthesis
Anode Zinc (sacrificial) Source of zinc for the organozinc compound
Cathode Nickel, Stainless Steel Site of reduction
Substrate Aryl Bromide (e.g., 4-bromo-2-fluorobenzonitrile) Precursor for the organozinc reagent
Catalyst Cobalt Halide (e.g., CoBr₂) Activates the aryl halide for reaction

| Solvent | Acetonitrile, DMF | Medium for the electrochemical reaction |

Continuous Flow Synthesis for Enhanced Reagent Generation

Continuous flow synthesis is rapidly emerging as a superior technology for the generation of reactive and unstable intermediates like organozinc reagents. nih.gov This methodology involves pumping reagents through a network of tubes or microreactors, where the reaction occurs. For the synthesis of this compound, a flow system can be designed to perform the direct insertion of zinc into 4-bromo-2-fluorobenzonitrile or to telescope the halogen-magnesium exchange and transmetalation sequence.

In a potential setup for direct zinc insertion, a solution of the aryl bromide in a suitable solvent (e.g., THF) would be passed through a heated column packed with activated zinc metal. nih.gov The small dimensions of the reactor provide superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of exothermic events. acs.org This enhanced control often leads to higher yields and purities compared to batch processes.

The key advantages of continuous flow include inherent safety due to the small reaction volumes at any given time, high reproducibility, and the ability to scale up production simply by running the system for longer periods. nih.govacs.org Furthermore, flow systems can be automated, and inline analytical techniques can be integrated for real-time reaction monitoring and optimization of parameters such as residence time, temperature, and reagent concentration. nih.gov This on-demand generation avoids the need to store large quantities of potentially unstable organozinc reagents. nih.gov

Optimization of Reaction Conditions for this compound Synthesis

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several key reaction parameters. This is particularly true for the widely used halogen-magnesium exchange pathway, where the reactivity of the intermediate Grignard reagent must be balanced with the stability of the nitrile function.

Key Optimization Parameters:

Reagent Choice: The selection of the organomagnesium reagent is critical. While standard Grignard reagents can be used, the complex i-PrMgCl·LiCl ("turbo-Grignard") often provides faster and more complete bromine-magnesium exchange at lower temperatures, which is essential for preserving the cyano group. For direct zinc insertion methods, the activation of the zinc metal, for instance with LiCl, is a crucial parameter that significantly enhances reaction rates. organic-chemistry.org

Temperature: This is arguably the most critical parameter. The halogen-magnesium exchange must be conducted at low temperatures (typically below 0 °C) to prevent the nucleophilic Grignard intermediate from attacking the electrophilic carbon of the nitrile group.

Solvent: Tetrahydrofuran (THF) is the most commonly employed solvent due to its excellent solvating properties for Grignard and organozinc reagents.

Addition Rate: Slow, controlled addition of the Grignard reagent to the aryl bromide (or vice-versa) can help to manage the reaction exotherm and prevent the buildup of reactive intermediates, minimizing side reactions.

Reaction Time: Sufficient time must be allowed for the halogen-magnesium exchange and the subsequent transmetalation to go to completion. The progress of the reaction can be monitored by quenching aliquots and analyzing via GC or NMR.

Table 3: Summary of Optimization Variables and Their Impact

Variable Range/Options Impact on Synthesis
Mg Reagent i-PrMgCl, i-PrMgCl·LiCl Affects exchange rate and required temperature. LiCl complex increases reactivity.
Temperature -40 °C to 25 °C Lower temperatures are critical to prevent side reactions with the nitrile group.
Solvent THF, Ethereal Solvents Influences solubility and reactivity of organometallic species.

| Zinc Activation | LiCl, I₂ | Essential for direct insertion methods to improve reaction kinetics and yield. organic-chemistry.org |

Comprehensive Analysis of Reactivity and Mechanistic Pathways of 4 Cyano 3 Fluorophenylzinc Bromide

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis is fundamental to the application of 4-cyano-3-fluorophenylzinc bromide in organic synthesis. Palladium and cobalt complexes, in particular, have been shown to be effective in mediating its coupling with various organic electrophiles. These reactions are prized for their efficiency and tolerance of a wide range of functional groups.

Palladium-Catalyzed Negishi Coupling

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a cornerstone of modern synthetic chemistry. numberanalytics.comorganic-chemistry.org For this compound, this reaction provides a powerful method for constructing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and materials science.

The palladium-catalyzed Negishi coupling of this compound has been successfully applied to a diverse range of aryl and heteroaryl halides. The reaction demonstrates broad scope, effectively coupling with both electron-rich and electron-deficient aromatic systems. While specific studies focusing exclusively on this compound are often part of broader investigations, the general reactivity patterns of arylzinc reagents are well-established. For instance, the coupling of arylzinc halides with aryl bromides and activated aryl chlorides is a highly efficient process. nih.govresearchgate.net

The versatility of this method allows for the synthesis of a wide array of substituted biaryls. The reaction conditions are typically mild, and the use of specialized phosphine (B1218219) ligands can enhance catalytic activity and product yields.

Table 1: Illustrative Examples of Negishi Coupling with Arylzinc Reagents This table presents generalized examples based on the established scope of Negishi couplings. Specific yield data for this compound requires targeted experimental investigation.

Organozinc Reagent Coupling Partner Catalyst System (Illustrative) Product Type
This compound 2-Bromoanisole Pd(OAc)₂ / CPhos Substituted Biaryl
This compound 4-Chlorotoluene Pd(P(t-Bu)₃)₂ Substituted Biaryl
This compound 3-Bromopyridine Pd₂(dba)₃ / SPhos Heteroaryl-Aryl Compound

The mechanism of the Negishi coupling is generally understood to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comnobelprize.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar¹-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate (Ar¹-Pd(II)-X). numberanalytics.com

Transmetalation: This is followed by transmetalation, where the organic group from the organozinc reagent (Ar²-ZnBr, in this case, 4-cyano-3-fluorophenylzinc) displaces the halide on the palladium(II) complex. This step forms a diorganopalladium(II) intermediate (Ar¹-Pd(II)-Ar²). researchgate.net The precise mechanism of transmetalation can be influenced by the nature of the organozinc reagent and the ligands on the palladium center. researchgate.net Recent studies have also revealed the possibility of a second, competing transmetalation step which can lead to the formation of homocoupling byproducts. researchgate.net

Reductive Elimination: The final step is reductive elimination from the diorganopalladium(II) complex, which forms the new carbon-carbon bond of the biaryl product (Ar¹-Ar²) and regenerates the palladium(0) catalyst, allowing the cycle to continue. numberanalytics.comnobelprize.org

Cobalt-Catalyzed Transformations

While palladium is the most common catalyst for Negishi-type couplings, cobalt has emerged as a cost-effective and powerful alternative for various transformations involving organozinc reagents. nih.govnih.gov Cobalt catalysis can offer unique reactivity and selectivity profiles.

Cobalt-catalyzed acylation reactions provide a direct route to ketone synthesis. A notable method involves the reaction of (hetero)arylzinc reagents with S-pyridyl thioesters. nih.gov This transformation is significant because the thioester substrates can be readily prepared from carboxylic acids under mild conditions, accommodating a variety of sensitive functional groups. nih.gov When applied to organozinc reagents like this compound, this reaction would yield the corresponding acyl derivative, 4-cyano-3-fluorobenzophenone, or related structures.

Table 2: Generalized Cobalt-Catalyzed Acylation This table illustrates the general transformation based on published methods for arylzinc reagents.

Organozinc Reagent Acylating Agent Catalyst System (General) Product

This method is particularly valuable for its functional group tolerance and operational simplicity. nih.gov

The development of stereoselective cross-coupling reactions is a major goal in modern organic synthesis. Cobalt catalysis has been employed in cross-coupling reactions that aim to control stereochemistry. nih.govresearchgate.net For instance, highly diastereoselective Negishi cross-couplings of substituted cycloalkylzinc compounds have been achieved, yielding the thermodynamically most stable stereoisomer. researchgate.net While specific examples involving the direct stereoselective coupling of an achiral reagent like this compound to create a new stereocenter would depend on the use of a chiral electrophile or a chiral catalyst system, the principles established in related cobalt-catalyzed systems are highly relevant. Mechanistic investigations in some cobalt-catalyzed couplings have suggested the involvement of radical intermediates. nih.govresearchgate.net The ability to perform these transformations stereoselectively opens avenues for the efficient synthesis of complex, enantioenriched molecules.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, often providing complementary reactivity to traditional palladium-based systems. The use of this compound in nickel-catalyzed reactions is particularly relevant for the synthesis of functionalized biaryls and other aromatic compounds.

Reductive cross-electrophile coupling represents a significant advance in cross-coupling chemistry, enabling the union of two different electrophiles through the action of a stoichiometric reductant. In this context, nickel catalysts have proven highly effective. For instance, a nickel/zinc-catalyzed cross-electrophile coupling has been developed for the reaction of alkyl electrophiles activated by an α-cyano group with chlorosilanes. d-nb.infonih.govnih.gov In this process, elemental zinc acts as the reductant, facilitating the formation of a C(sp³)–Si bond from two electrophilic partners. d-nb.infonih.govnih.gov While this specific reaction does not directly involve this compound, the principles are applicable to related systems.

The mechanism of such reductive couplings is still a subject of investigation but is generally thought to involve low-valent nickel species. nih.gov A proposed catalytic cycle begins with the reduction of a Ni(II) precursor to a Ni(I) or Ni(0) species. This low-valent nickel complex then undergoes oxidative addition to one of the electrophiles. The resulting organonickel intermediate can then react with the second electrophile, often involving radical intermediates, to ultimately afford the cross-coupled product and regenerate the active nickel catalyst. nih.gov The chemoselectivity between the two different electrophiles is a critical aspect of these reactions. researchgate.net

A notable feature of some nickel-catalyzed reductive couplings is the tolerance of various functional groups. For example, in the coupling of α-triflyloxy nitriles with chlorosilanes, substrates containing aryl halides, esters, ethers, and unsaturated moieties are well-tolerated. d-nb.infonih.gov This functional group compatibility is crucial for the synthesis of complex molecules.

The performance of nickel catalysts in cross-coupling reactions is profoundly influenced by the nature of the supporting ligands. Ligand design is therefore a critical aspect of developing efficient and selective catalytic systems. Electron-rich and sterically bulky ligands, such as phosphines and N-heterocyclic carbenes (NHCs), are often employed to enhance the reactivity of the nickel center.

For instance, in the nickel-catalyzed cross-coupling of aryl fluorides with organozinc reagents, the catalyst Ni(PCy₃)₂Cl₂ has been identified as highly effective, with tricyclohexylphosphine (B42057) (PCy₃) being an electron-rich ligand that promotes the oxidative addition of the otherwise unreactive C–F bond. organic-chemistry.org The choice of ligand can also influence the selectivity of the reaction. The use of specific NHC ligands, for example, has been shown to lead to the formation of novel T-shaped three-coordinate nickel(I) chloride complexes, which are active catalysts in Grignard cross-coupling reactions. nih.gov

The table below summarizes the effect of different ligands on the yield of a model nickel-catalyzed cross-coupling reaction.

LigandCatalyst SystemYield (%)
Tricyclohexylphosphine (PCy₃)Ni(PCy₃)₂Cl₂up to 92 organic-chemistry.org
1,3-Bis(2,6-diisopropylphenyl)imidazolin-2-ylidene (IPr)NiCl(IPr)₂Not specified nih.gov
Triphenylphosphine (PPh₃)(Ph₃P)₂NiCl₂76 d-nb.infonih.gov

This data is illustrative and compiled from various nickel-catalyzed cross-coupling reactions to show the impact of ligand choice.

Furthermore, additives can play a crucial role in catalyst performance. In the coupling of aryl fluorides, the addition of lithium chloride has been found to improve reaction outcomes by breaking up aggregates of the organozinc reagent and facilitating the elimination of fluoride (B91410) from the nickel center. organic-chemistry.org

Copper-Mediated/Catalyzed Reactions

Copper-based catalytic systems offer a cost-effective and often complementary alternative to palladium and nickel for cross-coupling reactions. The reactivity of this compound in copper-mediated and catalyzed reactions is of significant interest for the synthesis of a variety of organic compounds.

While specific examples detailing the conjugate addition of this compound are not prevalent in the searched literature, the general reactivity of organozinc reagents in copper-catalyzed conjugate additions is well-established. These reactions, often referred to as Michael additions, involve the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. The use of copper catalysts is often essential to promote the selective 1,4-addition over the competing 1,2-addition to the carbonyl group.

The mechanism is believed to involve the formation of a copper-ate complex from the organozinc reagent, which then adds to the unsaturated system. The resulting enolate can be protonated or trapped with an electrophile to afford the final product. The presence of the cyano and fluoro substituents on the aromatic ring of this compound would be expected to influence the reactivity and selectivity of such conjugate additions.

Decarboxylative cross-coupling reactions have emerged as a powerful synthetic strategy, utilizing carboxylic acids as readily available and stable precursors to organometallic reagents. A notable example is the copper-catalyzed decarboxylative cross-coupling of potassium polyfluorobenzoates with aryl iodides and bromides. nih.gov This reaction provides a direct route to polyfluorinated biaryls.

Although this reaction involves a polyfluoroaryl nucleophile generated in situ from a carboxylate, it serves as a valuable analogue for understanding the potential reactivity of related organometallic reagents like this compound. The mechanism of this copper-catalyzed decarboxylative coupling is thought to proceed through an initial salt metathesis between the potassium polyfluorobenzoate and the copper catalyst. Subsequent decarboxylation generates a polyfluoroaryl copper species, which then undergoes cross-coupling with the aryl halide.

The table below presents representative examples from the copper-catalyzed decarboxylative coupling of potassium polyfluorobenzoates.

PolyfluorobenzoateAryl HalideProductYield (%)
Potassium pentafluorobenzoateIodobenzenePentafluorobiphenyl95
Potassium 2,3,5,6-tetrafluorobenzoate4-Iodotoluene4'-Methyl-2,3,5,6-tetrafluorobiphenyl85
Potassium pentafluorobenzoate4-Bromoacetophenone4-Acetyl-pentafluorobiphenyl78

Data adapted from related copper-catalyzed decarboxylative cross-coupling reactions. nih.gov

Iron-Catalyzed Cross-Coupling Reactions (Comparative Studies with Related Arylzinc Reagents)

Iron catalysis has gained significant attention as a more sustainable and economical alternative to precious metal catalysis for cross-coupling reactions. organic-chemistry.orgnih.gov While specific studies focusing exclusively on this compound in iron-catalyzed reactions are limited in the provided search results, a wealth of information exists on the cross-coupling of related arylzinc reagents, providing a strong basis for comparison and prediction of its reactivity. organic-chemistry.orgresearchgate.net

Iron-catalyzed cross-coupling reactions of arylzinc reagents with alkyl halides have been shown to be highly effective. researchgate.net These reactions often proceed in the presence of an additive, such as tetramethylethylenediamine (TMEDA), and a magnesium salt can be crucial for promoting the reaction. researchgate.net The reaction is compatible with a variety of functional groups. organic-chemistry.org

A key challenge in iron-catalyzed biaryl coupling is the suppression of homocoupling of the organometallic reagent. organic-chemistry.org A significant breakthrough in this area was the discovery that the use of iron(III) fluoride in combination with an NHC ligand can dramatically enhance the selectivity for the cross-coupled product. organic-chemistry.org This "fluoride effect" is believed to arise from the stabilization of the active iron species by the fluoride anion, which prevents non-selective reductive elimination pathways that lead to homocoupling. organic-chemistry.org

The table below provides a comparative overview of different iron-catalyzed cross-coupling reactions with various arylzinc reagents, which can be used to infer the potential behavior of this compound.

Arylzinc ReagentElectrophileCatalyst SystemAdditiveYield (%)
Phenylzinc chloride1-BromooctaneFeCl₃TMEDA, MgBr₂95 organic-chemistry.org
4-Methoxyphenylzinc chloride1-BromobutaneFeCl₃TMEDA, MgBr₂88 organic-chemistry.org
Phenylmagnesium bromide (forms arylzinc in situ)ChlorobenzeneFeF₃·3H₂OSIPr·HCl98 organic-chemistry.org
4-Fluorophenylmagnesium bromide (forms arylzinc in situ)4-ChloroanisoleFeF₃·3H₂OSIPr·HCl95 organic-chemistry.org

This data is compiled from studies on related arylzinc reagents to provide a comparative context. organic-chemistry.orgorganic-chemistry.org

Given the electronic nature of this compound, it is expected to be a competent coupling partner in these iron-catalyzed reactions. The electron-withdrawing cyano and fluoro groups would likely influence its transmetalation rate and the stability of the corresponding organoiron intermediate. Further experimental studies are needed to fully elucidate the specific reactivity of this compound in this rapidly developing area of catalysis.

Other Carbon-Carbon Bond Forming Reactions

Addition to Carbonyl Compounds (e.g., Reformatsky-Type Processes)

No specific research findings on the addition of this compound to carbonyl compounds are available.

Michael Additions to Unsaturated Ketones

There are no documented studies on the use of this compound in Michael addition reactions.

Functional Group Tolerance and Chemoselectivity in Transformations

Specific data on the functional group tolerance and chemoselectivity of this compound is not present in the current scientific literature.

Advanced Mechanistic Investigations

Spectroscopic Probes of Organozinc Species in Solution (e.g., X-ray Absorption Spectroscopy)

No X-ray absorption spectroscopy or other specific spectroscopic studies for this compound have been found.

Computational Chemistry and DFT Calculations on Reaction Pathways

There are no available computational chemistry or DFT calculation studies that specifically model the reaction pathways of this compound.

Kinetic Studies and Rate-Determining Steps in Catalytic Cycles

General Mechanistic Considerations

The catalytic cycle for a Negishi coupling commences with the oxidative addition of an organic halide to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the organozinc reagent is transferred to the palladium center, displacing the halide. The final step is reductive elimination from the resulting diorganopalladium(II) complex, which yields the cross-coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue.

Rate-Determining Step

For many Negishi coupling reactions, transmetalation is considered the rate-limiting step. wikipedia.orgrsc.org However, the nature of the reactants, including the electronic properties of the organozinc reagent and the organic halide, as well as the choice of catalyst and reaction conditions, can influence which step becomes rate-determining. uni-muenchen.de In some instances, oxidative addition or reductive elimination can be the slowest step. uni-muenchen.denih.gov

Influence of Substituents on Reaction Kinetics

The electronic properties of the substituents on the arylzinc reagent play a crucial role in the kinetics of the Negishi coupling. The presence of electron-withdrawing groups on the aromatic ring of the arylzinc compound generally leads to a decrease in the reaction rate. This is attributed to the reduced nucleophilicity of the aryl group, which slows down the transmetalation step.

The compound This compound possesses two strong electron-withdrawing groups: a cyano group (-CN) and a fluorine atom (-F). The cyano group is a powerful electron-withdrawing group through both resonance and inductive effects, while the fluorine atom exerts a strong inductive electron-withdrawing effect. Consequently, the phenyl ring of this reagent is electron-deficient, which is expected to significantly impact the reaction kinetics.

Kinetic studies on related systems have provided quantitative insight into this effect. For instance, Hammett correlations, which relate reaction rates to substituent electronic effects, have been established for the Negishi coupling of substituted arylzinc halides. These studies have shown a negative rho (ρ) value for the variation of substituents on the arylzinc reagent, confirming that electron-withdrawing groups decelerate the reaction.

Arylzinc BromideSubstituent(s)Electronic EffectExpected Relative Rate of TransmetalationLikely Rate-Determining Step
Phenylzinc bromide-HNeutralReferenceTransmetalation
4-Methoxyphenylzinc bromide-OCH₃Electron-donatingFasterOxidative Addition/Reductive Elimination
4-Chlorophenylzinc bromide-ClElectron-withdrawing (Inductive)SlowerTransmetalation
This compound -CN, -F Strongly Electron-withdrawing Significantly Slower Transmetalation

This table is illustrative and based on established principles of physical organic chemistry. The relative rates are qualitative predictions.

The significantly reduced reactivity of this compound due to its electronic properties means that for this reagent, transmetalation is highly likely to be the rate-determining step in a typical Negishi cross-coupling reaction. Overcoming this slower step might necessitate the use of more active catalyst systems, higher catalyst loadings, or elevated reaction temperatures to achieve efficient coupling.

In a study involving the coupling of 2-bromobenzonitrile, an electron-deficient aryl bromide, with isopropylzinc bromide, the choice of phosphine ligand on the palladium catalyst was shown to be critical in influencing the relative rates of the desired reductive elimination versus side reactions like β-hydride elimination. nih.gov This highlights that even when transmetalation is slow, other steps in the catalytic cycle can be modulated through careful selection of the catalyst components.

Strategic Applications of 4 Cyano 3 Fluorophenylzinc Bromide in Complex Molecule Synthesis

Building Block in Pharmaceutical and Agrochemical Synthesis

The 4-cyano-3-fluorophenyl moiety is a key structural motif in a variety of biologically active compounds, including pharmaceuticals and agrochemicals. The presence of the fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the lipophilicity of a molecule, while the cyano group can act as a versatile synthetic handle or contribute to the desired pharmacological activity. ccspublishing.org.cnnih.gov Consequently, 4-Cyano-3-fluorophenylzinc bromide serves as a crucial intermediate for the introduction of this valuable fragment into target molecules.

Organozinc reagents, in general, are widely used in the pharmaceutical and agrochemical industries due to their high functional group tolerance and the relatively mild conditions required for their reactions, most notably the Negishi cross-coupling reaction. wikipedia.orgacs.org This reaction allows for the formation of carbon-carbon bonds between the organozinc compound and various organic halides, providing a powerful tool for the assembly of complex molecular frameworks. wikipedia.org For instance, the synthesis of various kinase inhibitors and other therapeutic agents often involves the coupling of functionalized aromatic rings, a transformation for which this compound is well-suited.

While specific, publicly available examples detailing the use of this compound in the synthesis of named drugs are limited, the structural motif is present in patented pharmaceutical compositions. For example, compounds containing a 4-cyano-3-substituted phenyl ring are central to certain pharmaceutical patents. google.comgoogle.com The use of the corresponding zinc bromide reagent in a Negishi coupling would be a logical and efficient method for the synthesis of such structures on an industrial scale.

The following table provides representative examples of Negishi cross-coupling reactions with similar functionalized arylzinc halides, illustrating the typical reaction conditions and yields.

Arylzinc HalideCoupling PartnerCatalyst/LigandSolventYield (%)
4-Cyanophenylzinc bromide2-BromopyridinePd(OAc)₂ / SPhosTHF95
3-Fluorophenylzinc bromide4-IodotoluenePd₂(dba)₃ / XPhosDioxane92
4-Bromo-2-fluorophenylzinc chloride1-Bromo-4-vinylbenzeneNiCl₂(dppp)THF/NMP88

This table presents analogous examples to illustrate the utility of functionalized arylzinc reagents in Negishi coupling reactions.

Construction of Highly Functionalized Aromatic and Heteroaromatic Scaffolds

The construction of highly substituted aromatic and heteroaromatic systems is a cornerstone of modern medicinal chemistry and materials science. This compound is an excellent coupling partner in palladium- or nickel-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of biaryl and aryl-heteroaryl structures. wikipedia.org The presence of both a cyano and a fluoro group on the aromatic ring allows for a high degree of functionalization, providing access to molecules with tailored electronic and steric properties.

The Negishi coupling reaction, in which this compound participates, is known for its broad substrate scope and tolerance of various functional groups. mit.edu This allows for the coupling of this reagent with a diverse range of aryl and heteroaryl halides or triflates, without the need for protecting groups on many common functionalities. This feature is particularly advantageous in the synthesis of complex molecules where multiple reactive sites are present.

The following table illustrates the versatility of Negishi coupling reactions in the synthesis of functionalized biaryl compounds, using analogous reagents.

Organozinc ReagentAryl HalideCatalyst SystemProduct
Phenylzinc chloride2-Chloro-6-methylpyridinePd(OAc)₂ / RuPhos2-(Phenyl)-6-methylpyridine
4-Methoxyphenylzinc bromide1-Bromo-3,5-dimethylbenzeneNiCl₂(PCy₃)₂4-Methoxy-3',5'-dimethylbiphenyl
2-Thienylzinc chloride4-BromobenzonitrilePd₂(dba)₃ / t-Bu₃P4-(2-Thienyl)benzonitrile

This table showcases the broad applicability of Negishi coupling for constructing diverse aromatic and heteroaromatic scaffolds.

Role in Stereoselective and Regioselective Synthesis

While specific studies on the stereoselective applications of this compound are not widely reported, the principles of stereoselective and regioselective cross-coupling reactions are well-established and relevant. In the synthesis of complex molecules with multiple potential reaction sites, achieving high regioselectivity is crucial. The electronic and steric properties of the substituents on the 4-Cyano-3-fluorophenyl ring can influence the regiochemical outcome of its reactions. The electron-withdrawing nature of both the cyano and fluoro groups can affect the reactivity of the organozinc reagent and the stability of reaction intermediates, potentially leading to high regioselectivity in certain coupling reactions. nih.govnih.gov

For instance, in the functionalization of polyhalogenated aromatic or heteroaromatic substrates, the choice of catalyst and reaction conditions can allow for the selective reaction at one position over others. The unique electronic profile of this compound could be exploited to achieve such selective transformations.

In the context of stereoselective synthesis, while the aromatic ring of the reagent itself is achiral, it can be coupled to chiral molecules or used in reactions catalyzed by chiral ligands to generate enantiomerically enriched products. The development of chiral ligands for palladium- and nickel-catalyzed cross-coupling reactions is an active area of research, and these methods can be applied to reactions involving this compound to access chiral biaryl compounds, which are important scaffolds in many pharmaceuticals.

Potential in Materials Science: Precursors for Advanced Organic Materials (e.g., π-conjugated systems)

The electronic properties of the 4-cyano-3-fluorophenyl group make it an attractive component for the design of advanced organic materials. The combination of a strong electron-withdrawing cyano group and a fluorine atom can significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a π-conjugated system. unige.ch This is a desirable feature for the development of n-type organic semiconductors, which are essential components in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The incorporation of fluorine into organic materials can also enhance their stability and influence their solid-state packing, which in turn affects charge transport properties. unige.ch this compound can be used as a building block in polymerization reactions, such as palladium-catalyzed cross-coupling polymerizations, to create π-conjugated polymers with tailored electronic and photophysical properties. These materials have potential applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices.

Scalability and Industrial Relevance of Synthetic Pathways

The industrial applicability of a synthetic reagent is heavily dependent on the scalability and cost-effectiveness of its preparation and subsequent reactions. Organozinc reagents, including this compound, are generally prepared from the corresponding organic halide and activated zinc metal. Recent advances in chemical manufacturing, particularly the development of continuous flow chemistry, have significantly improved the safety and efficiency of preparing and using organometallic reagents on a large scale. sciencedaily.comacs.orgwikipedia.org

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, especially for exothermic and potentially hazardous reactions. acs.org The synthesis of arylzinc halides can be performed in a continuous flow reactor, and the resulting reagent stream can be directly coupled with a stream of the coupling partner and catalyst, minimizing the handling of the sensitive organozinc intermediate. sciencedaily.com

The Negishi coupling itself has been successfully implemented on an industrial scale for the synthesis of pharmaceutical intermediates, demonstrating its robustness and reliability. wikipedia.orgacs.org For example, a large-scale Negishi coupling was a key step in the manufacture of a phosphodiesterase type 4D (PDE4D) inhibitor. acs.org The high functional group tolerance and generally high yields of Negishi reactions make them an attractive choice for complex industrial syntheses where efficiency and cost are paramount.

Future Research Directions and Emerging Challenges

Exploration of Novel Catalytic Systems and Ligand Architectures

Future research will likely focus on the development of more efficient and robust catalytic systems for cross-coupling reactions involving organozinc reagents. nih.gov This includes the design of novel phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands that can enhance catalyst activity, stability, and selectivity, particularly for challenging substrates. nih.gov The exploration of catalysts based on more abundant and less expensive first-row transition metals like nickel and iron is also a key area of investigation. nih.gov

Expansion of Substrate Scope and Reaction Diversity

Efforts will continue to broaden the scope of coupling partners for organozinc reagents. This includes the development of methods for the coupling of traditionally less reactive electrophiles, such as alkyl halides and sulfonates. nih.gov Furthermore, expanding the portfolio of reactions beyond standard cross-couplings to include, for example, carbometalation and conjugate addition reactions, will enhance the synthetic utility of reagents like 4-Cyano-3-fluorophenylzinc bromide.

Development of Sustainable and Green Chemical Syntheses

A significant challenge in modern chemistry is the development of more environmentally benign synthetic methods. For organozinc chemistry, this translates to exploring reactions in greener solvents, such as water or bio-renewable solvents, and developing catalytic systems that operate under milder conditions with lower catalyst loadings. researchgate.netmdpi.com The use of flow chemistry for the on-demand generation and immediate consumption of organozinc reagents can also improve safety and reduce waste. nih.govacs.org

In-depth Mechanistic Understanding through Advanced Analytical Techniques

A deeper understanding of the reaction mechanisms underlying cross-coupling reactions is crucial for rational catalyst design and optimization. youtube.com Advanced analytical techniques, such as in-situ spectroscopy and kinetic studies, can provide valuable insights into the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. wikipedia.orgyoutube.com

Integration with High-Throughput Experimentation and Artificial Intelligence in Reaction Design

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-cyano-3-fluorophenylzinc bromide with high reproducibility?

Answer:
The synthesis typically involves transmetallation or direct insertion of zinc into the corresponding aryl halide. Key steps include:

  • Reagent Purity : Use anhydrous solvents (e.g., THF) and rigorously dry starting materials (e.g., 4-cyano-3-fluorophenyl bromide) to avoid side reactions.
  • Temperature Control : Maintain reaction temperatures between 0–25°C during zinc insertion to prevent decomposition .
  • Stoichiometry : Optimize molar ratios of aryl halide to zinc (1:1.2–1.5) to ensure complete conversion.
  • Purification : Post-reaction, filter under inert atmosphere to remove unreacted zinc, and characterize via titration (e.g., iodine titration for active zinc species) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : Use 19F^{19}\text{F} NMR to confirm fluorine substitution (δ ~ -110 to -120 ppm) and 13C^{13}\text{C} NMR to verify cyano group integrity (δ ~ 115–120 ppm). Compare with literature data for analogous arylzinc compounds .
  • FTIR : Identify C≡N stretching (~2200 cm1^{-1}) and C-F vibrations (~1200 cm1^{-1}) to validate functional groups .
  • Mass Spectrometry : Employ ESI-MS or MALDI-TOF to confirm molecular ion peaks and rule out hydrolysis byproducts .

Advanced: How can researchers resolve discrepancies between theoretical and observed NMR chemical shifts in this compound derivatives?

Answer:

  • Solvent Effects : Test in deuterated solvents (e.g., DMSO-d6_6 vs. THF-d8_8) to assess solvation-induced shifts.
  • Paramagnetic Shifts : Check for residual paramagnetic impurities (e.g., metal contaminants) via EDTA wash or chelation .
  • DFT Calculations : Use computational tools (e.g., Gaussian) to model expected shifts and compare with experimental data. Adjust for solvent polarity and temperature in simulations .

Advanced: What experimental strategies mitigate decomposition of this compound under ambient conditions?

Answer:

  • Inert Atmosphere : Conduct all manipulations under argon/nitrogen with Schlenk-line techniques.
  • Moisture Control : Use molecular sieves in storage vials and pre-dry glassware at 120°C.
  • Stability Testing : Monitor degradation via periodic 1H^{1}\text{H} NMR over 24–72 hours under varying humidity (5–50% RH). Data shows <5% decomposition at RH <20% .

Advanced: How can trace bromide byproducts be quantified in reactions involving this compound?

Answer:

  • Capillary Electrophoresis (CE) : Use a borate buffer (pH 9.2) with UV detection at 200 nm. Optimize resolution between Br^- and Cl^- via voltage gradients (15–25 kV) .
  • Ion Chromatography : Employ a Dionex AS23 column with suppressed conductivity detection (LOD: 0.1 mg/L) .
  • Colorimetric Assays : Use fluorescein-based probes (e.g., SPQ) for real-time monitoring in solution-phase reactions .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for all procedures.
  • Storage : Store at -20°C under argon in sealed, flame-dried glassware. Avoid contact with moisture or oxidizing agents .
  • Spill Management : Neutralize with dry sand or vermiculite, then dispose as hazardous halogenated waste .

Advanced: How do electronic effects of the cyano and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

  • Electron-Withdrawing Effects : The cyano group enhances electrophilicity at the zinc-bound carbon, accelerating transmetallation with Pd catalysts.
  • Ortho-Fluorine Steric Effects : The fluorine atom reduces steric hindrance compared to bulkier substituents, improving coupling efficiency with aryl halides.
  • Kinetic Studies : Compare turnover frequencies (TOF) in Suzuki-Miyaura reactions with/without substituents. Data shows a 2–3× rate increase vs. non-fluorinated analogs .

Advanced: What strategies address low yields in large-scale syntheses of this compound?

Answer:

  • Flow Chemistry : Use continuous reactors to maintain consistent temperature and mixing, reducing localized hot spots.
  • Catalyst Optimization : Screen Pd0^0/NHC complexes (e.g., PEPPSI-IPr) for improved catalytic turnover in Negishi couplings .
  • Scaled Purification : Implement fractional crystallization or column chromatography under inert conditions to isolate pure product .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.